molecular formula C13H13N3O4 B2728138 Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 957482-14-3

Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2728138
CAS No.: 957482-14-3
M. Wt: 275.264
InChI Key: FOVJSTWURUAITC-UHFFFAOYSA-N
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Description

Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that features a pyrazole ring substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a base such as potassium carbonate.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions involving the methyl group.

Scientific Research Applications

Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]butanoate
  • 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoate

Uniqueness

Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

methyl 4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-9-7-12(16(18)19)14-15(9)8-10-3-5-11(6-4-10)13(17)20-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVJSTWURUAITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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